

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminodiphenyl Ether

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Compound of Interest

Compound Name: 2-Phenoxyaniline

Cat. No.: B124666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-aminodiphenyl ether (also known as **2-phenoxyaniline**). The information presented herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior and characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of 2-aminodiphenyl ether are summarized in the tables below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

General and Physical Properties

Property	Value	Source
Chemical Name	2-Aminodiphenyl ether	-
Synonyms	2-Phenoxyaniline, o-Aminophenyl phenyl ether	[1][2][3]
CAS Number	2688-84-8	[1][2][3]
Molecular Formula	C ₁₂ H ₁₁ NO	[1][2][4]
Molecular Weight	185.22 g/mol	[1][2][4]
Appearance	White to light brown crystalline powder or flakes	[1][2]
Melting Point	47-49 °C	[1][2][3]
Boiling Point	170 °C at 18 mmHg	[1][2][3]

Solubility and Partitioning Characteristics

Property	Value	Method	Source
Water Solubility	Limited	Qualitative	[5]
Solubility in Organic Solvents	Slightly soluble in chloroform and methanol	Qualitative	[1][2]
pKa (Predicted)	3.78 ± 0.10	Computational	[1][2][3]
LogP (Predicted)	2.5 - 3.5 (Estimated Range)	QSAR/Computational	[4][6]

Note: Predicted values are based on computational models and should be confirmed by experimental methods for critical applications.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-aminodiphenyl ether are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 2-aminodiphenyl ether transitions from a solid to a liquid.

Methodology:

- A small, finely powdered sample of 2-aminodiphenyl ether is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a controlled rate (initially rapid, then slow, $\sim 1\text{-}2\text{ }^{\circ}\text{C}/\text{min}$, near the expected melting point).
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid mass becomes liquid (T_2) are recorded.
- The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-aminodiphenyl ether equals the atmospheric pressure.

Methodology:

- A sample of 2-aminodiphenyl ether is placed in a distillation flask with a few boiling chips.
- The flask is connected to a condenser and a collection flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- The flask is heated gently.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of 2-aminodiphenyl ether in a given solvent.

Methodology:

- An excess amount of solid 2-aminodiphenyl ether is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
- The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
- The concentration of 2-aminodiphenyl ether in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-aminodiphenyl ether.

Methodology:

- A known concentration of 2-aminodiphenyl ether is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

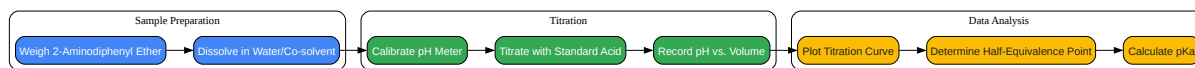
Objective: To determine the octanol-water partition coefficient (LogP) of 2-aminodiphenyl ether.

Methodology:

- Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- A known amount of 2-aminodiphenyl ether is dissolved in one of the phases (usually n-octanol).
- The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the solute between the two immiscible liquids.
- The mixture is allowed to stand until the two phases have completely separated.
- The concentration of 2-aminodiphenyl ether in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm (base 10) of the partition coefficient.

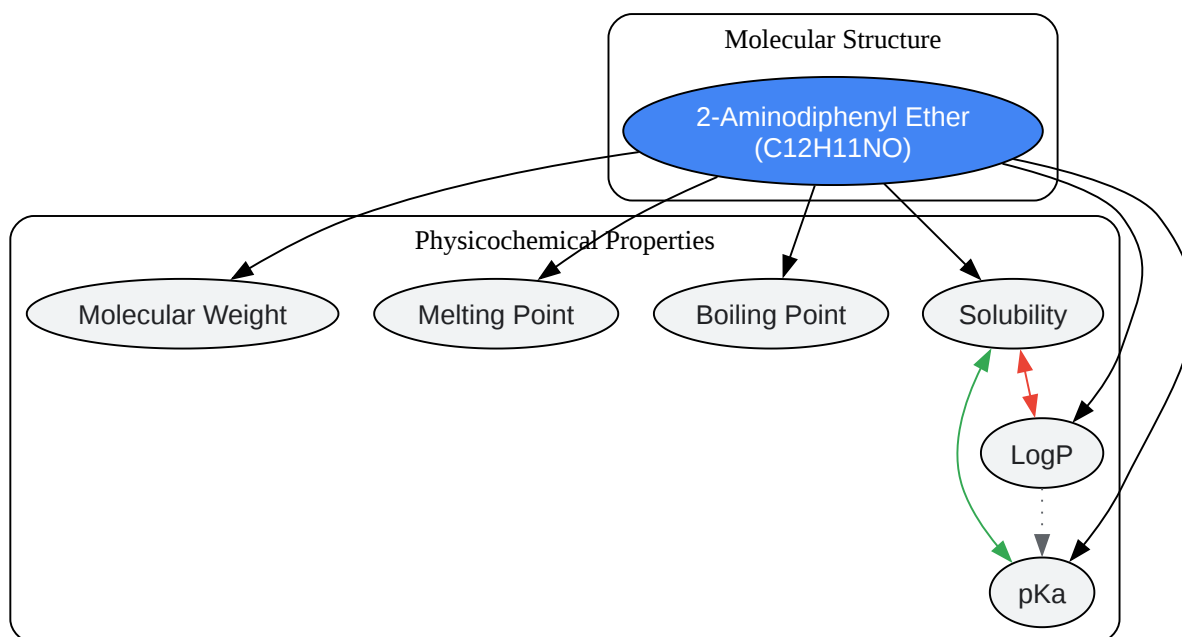
Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between the physicochemical properties of 2-aminodiphenyl ether.



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Caption: Workflow for pKa determination by potentiometric titration.



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Caption: Interrelationships of physicochemical properties.

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References

- 1. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2688-84-8 CAS MSDS (2-Phenoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Aminodiphenyl ether (CAS 2688-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Phenoxyaniline | 2688-84-8 | FP106356 | Biosynth [biosynth.com]
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